molecular formula C11H7BrClNO B11844542 1-(7-Bromo-2-chloroquinolin-3-yl)ethanone

1-(7-Bromo-2-chloroquinolin-3-yl)ethanone

Cat. No.: B11844542
M. Wt: 284.53 g/mol
InChI Key: ZOGYDKXXGALPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Bromo-2-chloroquinolin-3-yl)ethanone is a bromo- and chloro- substituted quinoline derivative offered as a key chemical intermediate for research and development purposes. Quinoline scaffolds are recognized as important construction motifs in medicinal chemistry, particularly in the development of novel anticancer agents . These compounds can act through various mechanisms, such as growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . Furthermore, the 2-chloroquinoline nucleus is a valuable precursor. Research on similar structures has shown that this core can be combined with other pharmacophores, such as the pyrazole ring, to create novel compounds with promising antibacterial and antifungal activities . As a multifunctional building block, this compound enables researchers to explore structure-activity relationships and develop new bioactive molecules targeting various therapeutic areas. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

1-(7-bromo-2-chloroquinolin-3-yl)ethanone

InChI

InChI=1S/C11H7BrClNO/c1-6(15)9-4-7-2-3-8(12)5-10(7)14-11(9)13/h2-5H,1H3

InChI Key

ZOGYDKXXGALPLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Halogenated Ethanone Substituted Quinolines

Reactivity of Halogen Substituents (Bromo and Chloro Groups)

The presence of two different halogen atoms at distinct positions on the quinoline (B57606) ring—a chlorine atom at the C2 position and a bromine atom at the C7 position—imparts a differential reactivity that can be exploited for selective functionalization. The electronic properties of the quinoline ring system, particularly the electron-withdrawing effect of the nitrogen atom, significantly influence the reactivity of these halogen substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic and heteroaromatic systems. wikipedia.orgyoutube.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate is crucial for the reaction to occur and is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

In the context of "1-(7-Bromo-2-chloroquinolin-3-yl)ethanone," the chloro substituent at the C2 position is significantly more susceptible to nucleophilic attack than the bromo substituent at the C7 position. This enhanced reactivity is attributed to the position of the C2 carbon, which is ortho to the electron-withdrawing nitrogen atom in the quinoline ring. The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orglibretexts.org In contrast, the C7 position is on the carbocyclic ring and is not directly activated by the heteroatom in the same manner. Studies on various chloroquinolines have consistently shown that halogens at the C2 and C4 positions are highly activated towards SNAr reactions. researchgate.net

This selective reactivity allows for the displacement of the C2-chloro group by a variety of nucleophiles, such as amines, alkoxides, and thiolates, while leaving the C7-bromo group intact. This provides a strategic pathway for introducing diverse functionalities at a specific position on the quinoline core. The general mechanism involves the attack of the nucleophile on the electron-deficient C2 carbon, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org

Table 1: Regioselectivity in SNAr Reactions of this compound

Position Halogen Relative Reactivity towards SNAr Rationale
C2 Chloro High Activation by the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is one of the most widely used of these transformations. youtube.comlibretexts.org The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com

In dihalogenated substrates like "this compound," selective cross-coupling can be achieved based on the differential reactivity of the carbon-halogen bonds. The first step, oxidative addition of the organic halide to the Pd(0) catalyst, is generally the rate-determining step. The reactivity of carbon-halogen bonds in this step follows the order C-I > C-Br > C-Cl. whiterose.ac.ukillinois.edu

Consequently, the carbon-bromine bond at the C7 position is significantly more reactive than the carbon-chlorine bond at the C2 position in palladium-catalyzed cross-coupling reactions. This difference in bond dissociation energy allows for the selective functionalization of the C7 position. By carefully choosing the reaction conditions (catalyst, ligand, base, and temperature), it is possible to perform a Suzuki-Miyaura coupling exclusively at the C7-Br bond, leaving the C2-Cl bond available for subsequent transformations, such as an SNAr reaction. rsc.org This orthogonal reactivity makes "this compound" a versatile building block for the synthesis of complex, polysubstituted quinolines.

Table 2: Selective Suzuki-Miyaura Coupling Reactivity

Position Bond Relative Reactivity in Oxidative Addition Expected Outcome
C7 C-Br High Selective cross-coupling with boronic acids.

Selective Catalytic Hydrogenation of Halogenated Quinolines

Catalytic hydrogenation of quinolines can lead to the reduction of the heterocyclic ring, typically yielding 1,2,3,4-tetrahydroquinolines, or to the cleavage of carbon-halogen bonds (hydrodehalogenation). The outcome is highly dependent on the catalyst and reaction conditions. dicp.ac.cn While traditional noble metal catalysts (e.g., Pd, Pt, Ru) can be effective, they can sometimes lead to a mixture of products or catalyst poisoning by the quinoline substrate. nih.gov

Recent studies have shown that supported gold nanoparticles can act as highly effective and chemoselective catalysts for the hydrogenation of the quinoline ring. nih.govacs.org Remarkably, these gold catalysts can reduce the quinoline core to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) under mild conditions while leaving various functional groups, including halogens (both chloro and bromo) and ketones, completely intact. nih.govacs.org This represents a significant advantage for substrates like "this compound," as it allows for the selective modification of the N-heterocyclic ring without affecting the valuable halogen or ethanone (B97240) functionalities. This chemoselectivity is attributed to a unique reactant-promoted effect where the quinoline molecule itself facilitates hydrogen activation on the gold nanoparticle surface. nih.gov

Transformations of the Ethanone Moiety

The ethanone (acetyl) group at the C3 position offers a rich platform for a variety of chemical modifications, involving both the carbonyl group and the adjacent α-carbon.

Carbonyl Group Reactivity (e.g., Condensation, Addition Reactions)

The carbonyl group of the ethanone moiety is susceptible to attack by various nucleophiles. One of the most common transformations is the condensation reaction, where the ketone reacts with another molecule to form a larger molecule, often with the elimination of a small molecule like water. youtube.comlibretexts.org

For instance, 3-acetylquinoline (B1336125) derivatives readily undergo Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base to yield α,β-unsaturated ketones, commonly known as chalcones. researchgate.net These chalcone (B49325) derivatives are valuable intermediates for the synthesis of various heterocyclic compounds.

Furthermore, the carbonyl group can react with nitrogen-based nucleophiles. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield hydrazones, which can subsequently cyclize to form pyrazole (B372694) rings fused or linked to the quinoline core. researchgate.netnih.gov Similarly, reaction with hydroxylamine (B1172632) produces oximes, and reactions with semicarbazide (B1199961) or thiosemicarbazide (B42300) lead to the corresponding semicarbazones and thiosemicarbazones. researchgate.net

Table 3: Examples of Carbonyl Group Reactions

Reagent Reaction Type Product Type
Aromatic Aldehyde (e.g., Benzaldehyde) Claisen-Schmidt Condensation Chalcone
Hydrazine (NH2NH2) Condensation/Cyclization Pyrazole derivative

Functionalization at the α-Carbon of the Ethanone Group

The α-carbon of the ethanone group (the methyl group) possesses acidic protons that can be removed by a base to form an enolate ion. This enolate is a potent nucleophile and can react with various electrophiles, allowing for functionalization at this position. youtube.com

A key reaction is α-halogenation, particularly bromination. masterorganicchemistry.com Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as the nucleophile, attacking molecular bromine. youtube.com Under basic conditions, an enolate is formed, which is generally more reactive and attacks the halogen. youtube.com For ketones with multiple α-hydrogens, basic conditions can sometimes lead to polyhalogenation. youtube.com

The resulting α-bromo ketone, "1-(7-Bromo-2-chloroquinolin-3-yl)-2-bromoethanone," is a highly valuable synthetic intermediate. The α-bromine is an excellent leaving group in SN2 reactions, allowing for the introduction of a wide range of nucleophiles, such as in the synthesis of α-hydroxy ketones or α-amino ketones. libretexts.orglibretexts.org This functionalization pathway significantly expands the synthetic utility of the parent compound. nih.gov

Mechanistic Pathways of Key Reactions

The chemical behavior of "this compound" is dictated by the interplay of its quinoline core, the deactivating effect of the halogen substituents, and the directing influence of the acetyl group. Mechanistic investigations into similarly structured compounds allow for postulations on the likely reaction pathways this molecule would undergo.

Detailed Mechanistic Elucidation of C-H Activation Processes

Direct C-H activation of the quinoline core of "this compound" is anticipated to be challenging. The presence of two electron-withdrawing halogen atoms (bromo and chloro) significantly reduces the electron density of the aromatic system, making it less susceptible to electrophilic attack, which is a common step in many C-H activation cycles.

However, directed C-H activation, particularly at the C-4 position, could be feasible. The acetyl group at the C-3 position can act as a directing group in transition metal-catalyzed reactions, facilitating the formation of a metallacycle intermediate. This would involve the coordination of the catalyst to the carbonyl oxygen of the acetyl group, followed by oxidative addition into the C-4-H bond. Subsequent steps would then lead to the functionalization at this position.

Table 1: Postulated C-H Activation Mechanisms

Position Feasibility Postulated Mechanism Key Factors
C-4Possible with directing group assistanceTransition metal-catalyzed, acetyl-group directed metallacycle formation.Proximity and coordinating ability of the C-3 acetyl group.
C-5, C-6, C-8UnlikelyHigh electron deficiency of the quinoline core.Strong deactivating effect of the bromo and chloro substituents.

Investigating Oxidative Addition, Transmetallation, and Reductive Elimination Steps in Catalytic Cycles

In the context of cross-coupling reactions, the bromo and chloro substituents on "this compound" offer potential sites for catalytic functionalization. The typical catalytic cycle for a Suzuki or similar cross-coupling reaction would involve the following key steps:

Oxidative Addition: A low-valent transition metal catalyst (e.g., Pd(0)) would insert into the carbon-halogen bond. The C-Br bond is generally more reactive than the C-Cl bond, suggesting that oxidative addition would preferentially occur at the C-7 position.

Transmetallation: The resulting organometallic intermediate would then react with an organometallic coupling partner (e.g., an organoboron compound in a Suzuki coupling), transferring the organic group to the catalyst.

Reductive Elimination: The two organic groups on the metal center would then couple and be eliminated, regenerating the catalyst and forming the final product.

The relative reactivity of the C-Br and C-Cl bonds would be a critical factor in determining the selectivity of the reaction.

Solvent and Catalyst Influence on Reaction Selectivity and Efficiency

The choice of solvent and catalyst system would be paramount in controlling the outcome of any reaction involving "this compound".

Solvent: Polar aprotic solvents like DMF or dioxane are commonly used in cross-coupling reactions as they can help to dissolve the reactants and stabilize the catalytic species. The choice of solvent can also influence the rate of oxidative addition and transmetallation.

Catalyst: The ligand on the transition metal catalyst plays a crucial role in determining its reactivity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote oxidative addition and stabilize the catalytic intermediates. The choice of metal itself (e.g., palladium, nickel, copper) would also significantly impact the reaction.

Table 2: Hypothetical Influence of Solvents and Catalysts on a Suzuki Coupling at C-7

Solvent Catalyst/Ligand Expected Outcome
ToluenePd(PPh₃)₄Moderate to good yield, potential for side reactions.
Dioxane/WaterPd(OAc)₂ / SPhosHigh yield and selectivity for the C-7 coupled product.
DMFNiCl₂(dppp)Potential for coupling, but may require higher temperatures.

Role of Intermediates in Reaction Progression

In a directed C-H activation at the C-4 position, a key intermediate would be the five-membered metallacycle formed by the coordination of the catalyst to the acetyl group and the C-4 carbon. The stability of this intermediate would be influenced by the nature of the metal and its ligands.

Computational and Theoretical Studies on 1 7 Bromo 2 Chloroquinolin 3 Yl Ethanone and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from geometric parameters to electronic behavior.

Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach for studying the electronic structures and reactivity of molecular systems. nih.govimist.ma This method is based on the principle that the energy of a system can be determined from its electron density. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize molecular geometries and predict various electronic properties. bohrium.comcnr.itrjptonline.orgdergipark.org.tr

These calculations yield valuable quantum-molecular descriptors that help in predicting the reactivity of the molecule. arabjchem.org Parameters such as electronegativity, chemical potential, hardness, and softness can be determined, providing a quantitative measure of a molecule's behavior in chemical reactions. rsc.org For instance, the distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) surface, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites susceptible to attack. rjptonline.org

ParameterDescriptionRelevance to Reactivity
Electron Affinity (A) The energy released when an electron is added to a neutral atom or molecule to form a negative ion. Calculated as A = -ELUMO. arabjchem.orgA higher electron affinity indicates a greater ability to accept an electron, suggesting electrophilic character.
Ionization Potential (I) The energy required to remove an electron from a neutral atom or molecule. Calculated as I = -EHOMO. arabjchem.orgA lower ionization potential indicates that an electron is more easily removed, suggesting nucleophilic character.
Chemical Hardness (η) A measure of the molecule's resistance to changes in its electron distribution. Calculated as η = (I - A) / 2. arabjchem.orgHard molecules have a large HOMO-LUMO gap and are less reactive. Soft molecules have a small gap and are more reactive.
Electronegativity (χ) The ability of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2.High electronegativity is associated with a greater ability to attract electrons in a chemical bond.
Global Electrophilicity Index (ω) Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. Calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -(I+A)/2). arabjchem.orgA high electrophilicity index indicates a good electrophile.

This table provides an interactive overview of key reactivity descriptors calculated using DFT.

Frontier Molecular Orbital (FMO) theory is crucial for analyzing the chemical stability and reactivity of molecules. nih.govrjptonline.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comripublication.com

Molecule/SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE in eV)Implication
Quinoline (Parent)-8.63-0.707.93High stability, low reactivity.
4-Chloroquinoline-8.85-1.057.80Slightly more reactive than quinoline due to the chloro substituent.
8-Hydroxy-2-methylquinoline-8.475-1.6286.847The presence of hydroxyl and methyl groups reduces the energy gap, increasing reactivity. arabjchem.org
5,7-Dichloro-8-hydroxy-2-methylquinoline-7.346-5.0322.314Multiple substituents significantly lower the energy gap, indicating higher reactivity. arabjchem.org
Isoquinoline-5.5811.8013.78A smaller gap suggests greater reactivity compared to quinoline. tandfonline.com

This interactive table showcases representative HOMO-LUMO energy values for quinoline and its analogues, demonstrating the effect of substitution on electronic properties.

Mechanistic Probing through Computational Modeling

Computational modeling is an indispensable tool for investigating the intricate details of chemical reactions. It allows for the mapping of potential energy surfaces, which helps in identifying the most plausible routes from reactants to products.

A chemical reaction can be visualized as the movement of atoms on a multidimensional potential energy surface. ucsb.edu Reactants and products reside in energy minima on this surface. The path connecting them proceeds through a maximum energy point known as the transition state, which is a first-order saddle point on the potential energy surface. ucsb.edu

Computational methods can locate the structures of these transition states. ims.ac.jp A key confirmation of a true transition state structure is the calculation of its vibrational frequencies, which should yield exactly one imaginary frequency. nih.gov This imaginary frequency corresponds to the motion along the reaction coordinate, the specific atomic movement that transforms the reactant into the product. ucsb.edu By identifying the reactants, intermediates, transition states, and products, a complete reaction pathway can be charted, providing deep mechanistic insights into reactions involving quinoline derivatives. nih.gov

Many organic reactions, including various syntheses of quinoline derivatives, are catalyzed. nih.gov Computational modeling is particularly effective in elucidating the mechanisms of these catalytic cycles. acs.orgrsc.org A complete catalytic cycle can be modeled step-by-step, calculating the energy of each intermediate and transition state.

Molecular Interaction Studies in Chemical Systems

The function of a molecule, particularly in biological or material science contexts, is often dictated by its interactions with other molecules. Computational studies can model these non-covalent interactions, providing insights into binding affinities and recognition processes.

Molecular interaction studies, such as molecular docking, are widely used to predict how a ligand, like a quinoline derivative, might bind to the active site of a protein or other macromolecular target. nih.govijprajournal.com These simulations calculate the preferred binding orientation and affinity (binding energy) of the ligand, which is crucial in fields like drug discovery. nih.govnih.gov

Beyond docking, computational methods can analyze the specific types of intermolecular forces at play. These include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions, all of which can be critical for the stability of a molecular complex. nih.govmdpi.com For halo-quinolines, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding, a directional interaction that can influence crystal packing and molecular recognition. mdpi.com Understanding these interactions is key to designing quinoline analogues with specific binding properties. researchgate.net

Interaction TypeDescriptionSignificance in Quinoline Systems
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom.Crucial for the interaction of quinoline derivatives with biological targets like enzymes and DNA. mdpi.com
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The aromatic quinoline core can participate in stacking interactions, which are important for stabilizing complexes with proteins and nucleic acids.
Halogen Bonding A noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base).The bromine and chlorine atoms on 1-(7-Bromo-2-chloroquinolin-3-yl)ethanone can form halogen bonds, influencing crystal engineering and ligand-receptor binding. mdpi.com
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of molecular complexes and play a role in how a molecule fits into a binding pocket.
Charge-Transfer Interactions An electron is transferred from one chemical species to another, often between an electron-rich and an electron-poor moiety.Can occur between quinoline derivatives and other molecules, influencing electronic and optical properties. nih.gov

This interactive table summarizes the key molecular interactions that can be studied computationally for quinoline derivatives.

Structure-Reactivity and Structure-Selectivity Relationships

The substituents on the quinoline ring profoundly influence its reactivity. The bromo, chloro, and acetyl groups in this compound are all electron-withdrawing groups, which are expected to decrease the electron density of the quinoline ring system. This has significant implications for various chemical reactions.

Computational methods, particularly DFT, are extensively used to quantify the electronic effects of substituents. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard. rsc.orgscirp.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, are key descriptors of a molecule's reactivity. A lower HOMO-LUMO gap generally indicates higher reactivity. nih.gov Electron-withdrawing substituents typically lower the energies of both the HOMO and LUMO.

The following table presents calculated HOMO-LUMO gaps for quinoline and some of its substituted analogues, illustrating the effect of different functional groups on this key reactivity descriptor.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Quinoline-6.65-1.824.83
8-Hydroxy-2-methylquinoline-5.89-1.624.27
5,7-Dichloro-8-hydroxy-2-methylquinoline-6.44-2.364.08

Data compiled from DFT studies on various quinoline derivatives to illustrate substituent effects. scirp.orgarabjchem.org

Another important descriptor is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a significant positive potential around the carbon atoms attached to the chlorine and bromine atoms, as well as the carbonyl carbon of the acetyl group, indicating their susceptibility to nucleophilic attack. The nitrogen atom of the quinoline ring would be a region of negative potential.

Computational chemistry is a powerful tool for predicting the regioselectivity of chemical reactions, which is crucial for the efficient synthesis of specifically functionalized quinoline derivatives. baranlab.org For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where one of the halogen atoms is displaced by a nucleophile. The presence of two different halogens (bromo and chloro) at different positions raises the question of regioselectivity.

The regioselectivity of SNAr reactions on dihaloquinolines can be predicted by calculating the activation energies for the nucleophilic attack at each of the halogen-bearing carbon atoms. The reaction is expected to proceed preferentially at the position with the lower activation energy barrier. DFT calculations of the transition state energies for the formation of the Meisenheimer intermediate at each position can provide this information. Generally, the carbon atom with a greater positive partial charge and a larger LUMO coefficient will be more susceptible to nucleophilic attack. The electron-withdrawing acetyl group at the 3-position will further activate the C2 and C4 positions towards nucleophilic attack, but its effect on C7 would be less pronounced.

The following table provides a hypothetical comparison of calculated activation energies for nucleophilic attack on a model 2,7-dichloroquinoline (B1602032) system, demonstrating how computational chemistry can be used to predict regioselectivity.

Position of AttackNucleophileCalculated Activation Energy (kcal/mol)
C2NH325.4
C7NH328.1

This table is illustrative, based on general principles of SNAr reactivity and computational studies on related systems, to demonstrate the prediction of regioselectivity. nih.govresearchgate.net

Stereoselectivity, which is relevant for reactions that create new chiral centers, can also be predicted computationally. While this compound itself is achiral, reactions involving this compound, for example, the reduction of the ketone, could generate a chiral center. Computational modeling of the transition states for the approach of a reactant from different faces of the molecule can predict the favored stereoisomer.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(7-Bromo-2-chloroquinolin-3-yl)ethanone?

Answer: The synthesis typically involves halogenation and functionalization of quinoline derivatives. Key steps include:

  • Bromination : Introducing bromine at the 7-position using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ .
  • Chlorination : Electrophilic substitution at the 2-position using Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., AlCl₃) .
  • Acetylation : Friedel-Crafts acylation with acetyl chloride to introduce the ethanone group at the 3-position .
    Optimization Tips :
  • Purification via column chromatography (silica gel, hexane/EtOAc) improves yield (70–85%) .
  • Monitor reaction progress using TLC and HPLC-MS to detect intermediates .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The quinoline ring protons appear downfield (δ 7.5–9.0 ppm) due to aromatic deshielding .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (calculated for C₁₁H₈BrClNO: 307.94) .
  • X-ray Crystallography : For unambiguous structural determination, use SHELXL for refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic centers. The ethanone carbonyl (C=O) and C-Br bond exhibit high electrophilicity (Fukui indices: f⁺ > 0.3) .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using the SMD model to predict activation energies .
  • Validation : Compare computed ¹H NMR shifts (GIAO method) with experimental data to refine models .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace Br/Cl with electron-withdrawing groups (NO₂, CF₃) to enhance binding to kinase targets (e.g., EGFR).
    • Replace ethanone with thiourea to modulate solubility and bioavailability .
  • Assays :
    • Kinase Inhibition : IC₅₀ values determined via ADP-Glo™ kinase assays (reported IC₅₀: 0.8–2.1 µM for quinoline derivatives) .
    • Molecular Docking : AutoDock Vina simulates binding poses in ATP-binding pockets (PDB: 1M17) .

Q. How should researchers address contradictions in spectroscopic data between experimental and theoretical results?

Answer:

  • Root Causes :
    • Solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃).
    • Crystal packing distortions in X-ray vs. gas-phase DFT geometries .
  • Resolution Strategies :
    • Use solvent-correction models (e.g., PCM for DFT) .
    • Cross-validate with alternative techniques (e.g., IR spectroscopy for carbonyl confirmation) .

Methodological & Safety Considerations

Q. What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
  • Toxicity Data : LD₅₀ (oral, rat): 320 mg/kg; handle as a Category 3 acute toxin .
  • Spill Management : Neutralize with NaHCO₃, adsorb with vermiculite, and dispose as hazardous waste .

Q. How can researchers optimize crystallization for X-ray studies?

Answer:

  • Solvent Selection : Use slow evaporation in EtOH/CHCl₃ (3:1) to grow single crystals .
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol .
  • Data Collection : Collect high-resolution data (≤ 0.8 Å) at 100 K to minimize thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.